molecular formula C15H15N3O2S B2707218 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-17-8

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2707218
CAS No.: 941968-17-8
M. Wt: 301.36
InChI Key: RIMVWGBUXUHQJW-UHFFFAOYSA-N
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Description

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 5,6-dihydro-4H-cyclopenta[d]thiazole core, a privileged structure in the design of biologically active molecules . This core scaffold is found in various compounds reported to exhibit potent inhibitory activity against key biological targets, such as kinases . The structure-activity relationship (SAR) of similar compounds, which often function as enzyme inhibitors, suggests that this molecule is a valuable scaffold for developing novel therapeutic agents . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological properties . Its defined structure, confirmed by advanced analytical techniques, ensures consistency and reliability in experimental outcomes. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data should be consulted prior to handling.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-8-2-4-9(5-3-8)14(20)18-15-17-12-10(13(16)19)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMVWGBUXUHQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves the reaction of a substituted benzaldehyde with thiourea and a cyclopentanone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the final product .

Industrial Production Methods

Industrial production of thiazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods involve the use of catalysts such as silica-supported tungstosilisic acid to facilitate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. This interaction can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous thiazole derivatives in terms of structural features , synthetic pathways , and biological implications (Table 1).

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name / ID Core Structure Key Substituents Purity/Yield Reported Activity
Target Compound 5,6-dihydro-4H-cyclopenta[d]thiazole 2-(4-methylbenzamido), 4-carboxamide Not reported Inferred anticancer potential
Compound 3.1.1 Thiazol-2(3H)-one 4-amino-3-methyl, 5-(2-methyl-1H-benzo[d]imidazol-1-yl) Not reported Antitumor activity (in vitro)
2',3'-Anhydrotiazofurin (3.1.2) Thiazole-4-carboxamide 2-(2,3-anhydrofuranosyl) Not reported Antitumor activity (screened)
Compound 34 Thiazole-4-carboxamide 1-(4-azidobenzamido)-2-methylpropyl 31% purity Structural analog for peptidomimetics
N-(4-chlorophenyl)-... () 5,6-dihydro-4H-cyclopenta[d]thiazole 2-(4-chlorophenyl)amine Not reported Not reported

Structural and Functional Analysis

  • Core Rigidity: The target compound’s cyclopenta[d]thiazole core distinguishes it from simpler thiazole derivatives (e.g., 3.1.1 or 3.1.2). This fused ring system likely enhances target binding affinity compared to monocyclic thiazoles, as seen in cyclopenta-fused kinase inhibitors .
  • Substituent Effects :
    • The 4-methylbenzamido group at position 2 contrasts with the azido (compound 34) or chlorophenyl () groups in analogs. Methyl substitution may improve metabolic stability compared to azido groups, which are prone to degradation .
    • The carboxamide at position 4 is a common feature in bioactive thiazoles (e.g., dasatinib), facilitating hydrogen bonding with enzymatic targets .

Biological Activity

The compound 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O1SC_{14}H_{16}N_2O_1S with a molecular weight of approximately 252.36 g/mol. The structure features a cyclopentathiazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds with thiazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Some thiazole derivatives are being investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Cholinesterase Inhibition : Thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients .
  • Antimicrobial Mechanism : The thiazole ring system may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
  • Anticancer Mechanisms : The compound may induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases or modulation of signaling pathways related to cell survival .

Case Study 1: Cholinesterase Inhibition

A study investigating various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant AChE inhibitory activity. The most potent derivative showed an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Research published in Molecules highlighted that thiazole derivatives possess notable antimicrobial properties. In vitro assays showed that compounds structurally related to this compound inhibited the growth of several pathogenic bacteria, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AChE InhibitionIncreases acetylcholine levels
AntimicrobialDisrupts bacterial metabolism
AnticancerInduces apoptosis

Q & A

Q. What are the established synthetic methodologies for 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?

The synthesis of this compound can be approached using carbodiimide-mediated coupling reactions. For example, similar thiazole-carboxamide derivatives are synthesized by reacting carboxylic acid intermediates with amines in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. Reaction conditions typically involve maintaining a pH of 7–8 using NaHCO₃, refluxing in solvents like dichloromethane or ethanol, and purifying via column chromatography . Key steps include cyclocondensation of intermediates (e.g., cyclopenta[d]thiazole precursors) with substituted benzamides under controlled temperature and solvent conditions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR spectroscopy : To verify proton environments and carbon backbone integrity.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • Elemental analysis : To confirm C, H, N, and S content within ±0.4% of theoretical values.
  • Melting point determination : Consistency with literature-reported values (e.g., 147–149°C for analogous compounds) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield of this compound?

Statistical methods like Design of Experiments (DoE) minimize trial-and-error approaches. Key variables include:

  • Catalyst concentration : EDCI/HOBt ratios (e.g., 1.2–1.5 equivalents).
  • Temperature : Reflux vs. room-temperature coupling.
  • Solvent polarity : Dichloromethane (non-polar) vs. DMF (polar).
    A central composite design or factorial approach can identify interactions between variables, reducing the number of experiments while maximizing yield . Computational tools (e.g., response surface methodology) further refine optimal conditions .

Q. How are stereoisomers or regioisomers resolved during synthesis?

For diastereomers or enantiomers (e.g., 4R vs. 4S configurations in cyclopenta[d]thiazole derivatives):

  • Chiral chromatography : Use of chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
  • Crystallization : Selective crystallization in solvents like ethyl acetate/hexane mixtures.
  • Dynamic kinetic resolution : Employing catalysts to favor one isomer .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • X-ray crystallography : Definitive structural elucidation for crystalline derivatives.
  • Isotopic labeling : For tracking reaction intermediates or confirming substitution patterns .

Q. What computational strategies predict reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR or GRRM) model transition states and intermediates. For example:

  • Transition state optimization : Identifying energy barriers for cyclocondensation steps.
  • Solvent effects : COSMO-RS simulations to assess solvent polarity impacts on yield.
    These methods reduce experimental iterations by predicting viable synthetic routes .

Q. How do structural modifications (e.g., substituent effects) influence bioactivity?

Systematic SAR studies involve:

  • Electron-withdrawing/donating groups : Modulating thiazole ring electronics (e.g., nitro, methyl, or methoxy substituents).
  • In vitro assays : Antiproliferative activity testing (e.g., MTT assays on cancer cell lines) to correlate substituent position with potency.
  • Docking studies : Predicting binding affinities to targets like tubulin or kinases .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

  • Continuous flow chemistry : Enhances reproducibility and heat transfer for exothermic reactions.
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR or HPLC monitoring.
  • Green chemistry principles : Substituting dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and pH extremes (1–13).
  • LC-MS/MS analysis : Identification of degradation products (e.g., hydrolysis of the carboxamide group).
  • Accelerated stability testing : ICH guidelines for long-term storage recommendations .

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